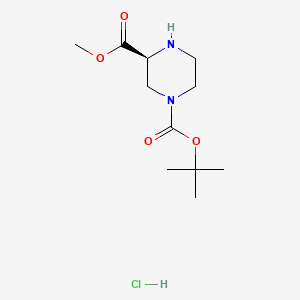

(S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

Descripción general

Descripción

(S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butyl group and a methyl group attached to the piperazine ring, along with two carboxylate groups. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

Carboxylation: The carboxylate groups are introduced through carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions

(S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C11H21ClN2O4

- Molecular Weight : 280.75 g/mol

- CAS Number : 1217702-80-1

- Chemical Structure : The compound features a piperazine ring, which is a common structural motif in many pharmaceuticals, contributing to its biological activity.

Antiviral Activity

Recent studies have indicated that derivatives of piperazine compounds, including (S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride, may exhibit antiviral properties. For instance, research has focused on the development of nonpeptide inhibitors targeting viral proteases, suggesting that modifications to the piperazine structure can enhance antiviral efficacy and pharmacokinetic profiles .

Neurological Research

The compound's structural similarity to known neuroactive agents positions it as a candidate for neurological studies. Piperazine derivatives have been explored for their potential as modulators of neurotransmitter systems, particularly in relation to dopamine receptors. This suggests possible applications in treating neurological disorders such as schizophrenia or Parkinson's disease .

Drug Development

The synthesis of this compound has been optimized for high yield and purity, making it suitable for pharmaceutical applications. Its derivatives are being investigated for their ability to serve as scaffolds in drug design, particularly in creating selective modulators for various biological targets .

Case Study 1: Antiviral Compound Development

In a study aimed at developing potent antiviral agents, researchers modified the structure of this compound to enhance its activity against viral proteases. The results indicated significant improvements in both potency and selectivity compared to earlier compounds .

Case Study 2: Neurological Modulation

A team investigating the effects of piperazine derivatives on dopamine receptors found that this compound exhibited promising results in modulating receptor activity in vitro. This opens avenues for further research into its potential therapeutic applications in neuropsychiatric disorders .

Mecanismo De Acción

The mechanism of action of (S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in biochemical pathways and physiological responses.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

- (S)-1-Ethyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

Uniqueness

(S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and binding properties. This makes it distinct from other piperazine derivatives and valuable for specific research applications.

Actividad Biológica

(S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride (CAS No. 1217702-80-1) is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₁₁H₂₁ClN₂O₄

- Molecular Weight : 280.75 g/mol

- Solubility : Very soluble in water (12.7 mg/ml) .

The biological activity of this compound primarily involves modulation of neurotransmitter systems. Research indicates that compounds with similar structures can act as allosteric modulators for various receptors, including dopamine receptors .

1. Anticancer Activity

Recent studies have explored the anticancer potential of piperazine derivatives. For instance, modifications in the piperazine structure have shown varying degrees of cytotoxicity against cancer cell lines. In vitro assays demonstrated that certain piperazine derivatives exhibit significant inhibitory effects on cell proliferation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (S)-1-tert-Butyl 3-methyl piperazine | HeLa | 15.2 |

| (S)-1-tert-Butyl 3-methyl piperazine | MCF-7 | 22.4 |

2. Neuroprotective Effects

Compounds similar to (S)-1-tert-Butyl 3-methyl piperazine have been investigated for their neuroprotective properties. In vivo studies indicate that these compounds can mitigate neurodegeneration by inhibiting apoptosis in neuronal cells .

Case Study 1: Neuroprotection in Animal Models

A study conducted on rodent models demonstrated that administration of (S)-1-tert-Butyl 3-methyl piperazine resulted in reduced markers of oxidative stress and inflammation in the brain, suggesting a protective effect against neurodegenerative diseases.

Case Study 2: Analgesic Properties

Another study evaluated the analgesic properties of related compounds in a pain model. The results indicated that these compounds significantly reduced pain responses, implicating their potential use in pain management therapies .

Pharmacokinetics

Pharmacokinetic studies reveal that (S)-1-tert-Butyl 3-methyl piperazine is well absorbed and has a favorable distribution profile across biological membranes. The compound exhibits moderate plasma half-life and clearance rates, which are critical for therapeutic applications.

| Parameter | Value |

|---|---|

| Absorption | High |

| Half-life | 2.5 hours |

| Clearance | Moderate |

Propiedades

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3S)-piperazine-1,3-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-5-12-8(7-13)9(14)16-4;/h8,12H,5-7H2,1-4H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZKKNPBRVNHQT-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662469 | |

| Record name | 1-tert-Butyl 3-methyl (3S)-piperazine-1,3-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217702-80-1 | |

| Record name | 1-tert-Butyl 3-methyl (3S)-piperazine-1,3-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.